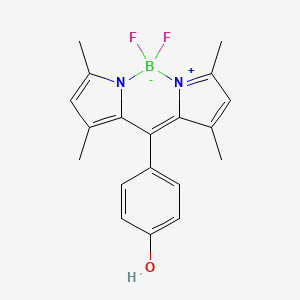
4,4-Difluoro-8(4'-hydroxyphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Its unique photophysical properties make it an excellent choice for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BODIPY dyes typically involves the condensation of 4,4-difluorobenzaldehyde with 4'-aminophenol in the presence of a base, followed by cyclization and subsequent reactions to introduce the boron atom. The reaction conditions include heating the mixture under reflux and using solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of BODIPY dyes involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: BODIPY dyes can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
BODIPY dyes are extensively used in scientific research due to their excellent fluorescence properties. They are employed in:
Chemical Sensing: Used as fluorescent probes for detecting metal ions and other analytes.
Biological Imaging: Utilized in fluorescence microscopy to label and visualize biological molecules and cells.
Medicine: Applied in diagnostic imaging and as therapeutic agents in photodynamic therapy.
Industry: Used in the development of sensors and optical materials.
Mécanisme D'action
The fluorescence of BODIPY dyes is attributed to their ability to absorb light and emit it at a longer wavelength. The mechanism involves the excitation of electrons to a higher energy state, followed by their return to the ground state with the emission of light. The molecular targets and pathways involved include interactions with specific biomolecules and cellular components.
Comparaison Avec Des Composés Similaires
Fluorescein
Rhodamine
Porphyrins
Phenolphthalein
Propriétés
Formule moléculaire |
C19H19BF2N2O |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenol |
InChI |
InChI=1S/C19H19BF2N2O/c1-11-9-13(3)23-18(11)17(15-5-7-16(25)8-6-15)19-12(2)10-14(4)24(19)20(23,21)22/h5-10,25H,1-4H3 |
Clé InChI |
GWBVEDILOKMRQV-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)O)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


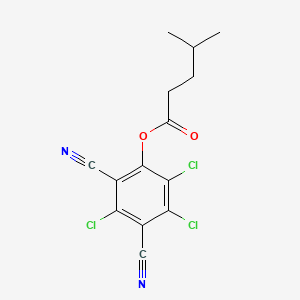
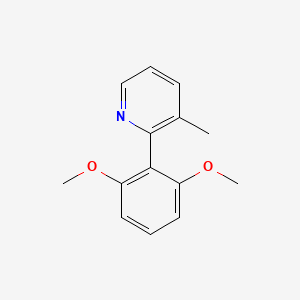
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
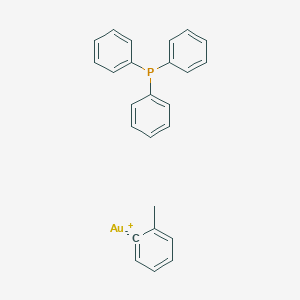
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
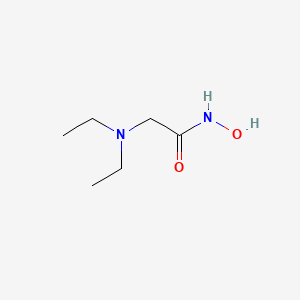
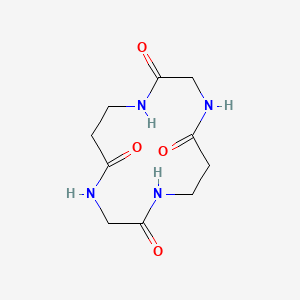

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
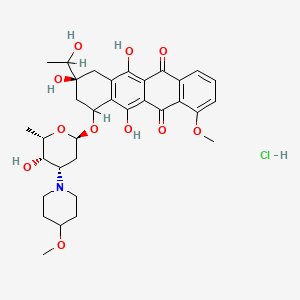
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)

